3-(1-cyclobutanecarbonyl-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole
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Overview
Description
3-(1-cyclobutanecarbonyl-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole is a complex organic compound featuring a 1,2,4-oxadiazole ring, a phenyl group, a pyrrolidine ring, and a cyclobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-cyclobutanecarbonyl-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole typically involves the formation of the 1,2,4-oxadiazole ring through cyclization reactions. One common method is the reaction of amidoximes with carboxylic acids or their derivatives under mild conditions, such as room temperature, in the presence of organic bases . Another approach involves the use of O-acylamidoximes, which undergo cyclization to form the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimization of reaction conditions, such as temperature and solvent choice, can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(1-cyclobutanecarbonyl-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbon derivatives.
Scientific Research Applications
3-(1-cyclobutanecarbonyl-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(1-cyclobutanecarbonyl-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole involves its interaction with molecular targets, such as enzymes or receptors. The oxadiazole ring can mimic amide bonds, allowing the compound to bind to biological targets with high affinity . This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(1,2,4-Oxadiazol-3-yl)pyridines: These compounds share the oxadiazole ring and exhibit similar stability and biological activities.
Multicyclic oxadiazoles: These compounds have multiple oxadiazole rings and are used in energetic materials.
1,2,4-Oxadiazole derivatives: These derivatives are widely studied for their pharmacological properties and applications in drug design.
Uniqueness
3-(1-cyclobutanecarbonyl-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole is unique due to its combination of structural features, including the oxadiazole ring, phenyl group, pyrrolidine ring, and cyclobutyl group. This unique structure contributes to its diverse range of applications and potential biological activities.
Properties
IUPAC Name |
cyclobutyl-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-17(13-7-4-8-13)20-9-14(12-5-2-1-3-6-12)15(10-20)16-18-11-22-19-16/h1-3,5-6,11,13-15H,4,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMOUXLECYTLAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CC(C(C2)C3=NOC=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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